Cas no 28233-35-4 (9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-)

9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
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- 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-
- 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
- DTXSID10331993
- 28233-35-4
- MolPort-021-804-767
- AKOS040763251
- 1, 3, 5-trihydroxy-2, 4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
- Atalaphylline
- 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one
- 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-butenyl)-9(10H)-acridinone
- 28233-34-3
- Q27105874
- C10645
- AC1L9DKZ
- CHEBI:2903
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- インチ: InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27)
- InChIKey: GLXYKTASIIUSRC-UHFFFAOYSA-N
- ほほえんだ: OC1C2=C(NC3C(C2=O)=CC=CC=3O)C(C/C=C(\C)/C)=C(O)C=1C/C=C(/C)\C
計算された属性
- せいみつぶんしりょう: 379.17845
- どういたいしつりょう: 379.178
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 89.8Ų
じっけんとくせい
- 密度みつど: 1.242
- ふってん: 584.9°Cat760mmHg
- フラッシュポイント: 307.5°C
- 屈折率: 1.636
- PSA: 89.79
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6199-1 mL * 10 mM (in DMSO) |
Atalaphylline |
28233-35-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN6199-5 mg |
Atalaphylline |
28233-35-4 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN6199-1 ml * 10 mm |
Atalaphylline |
28233-35-4 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
TargetMol Chemicals | TN6199-5mg |
Atalaphylline |
28233-35-4 | 5mg |
¥ 3710 | 2024-07-20 |
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- 関連文献
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1. Index pages
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Joseph P. Michael Nat. Prod. Rep. 2000 17 603
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J. P. Michael Nat. Prod. Rep. 1991 8 53
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4. Rutaceous constitutents. Part II. Two acridone alkaloids from Atalantia ceylanica(Rutaceae)Alan W. Fraser,John R. Lewis J. Chem. Soc. Perkin Trans. 1 1973 1173
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5. Chapter 14. Alkaloids
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M. F. Grundon Nat. Prod. Rep. 1984 1 195
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7. Index pages
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-に関する追加情報
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl): A Multifunctional Scaffold with Emerging Therapeutic Potential
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) represents a unique class of 10H-acridinone derivatives characterized by its complex molecular architecture. This compound, with the CAS number 28233-35-4, features a central acridinone ring substituted with multiple functional groups, including three hydroxyl groups at positions 1, 3, and 5, and two 3-methyl-2-buten-1-yl groups at positions 2 and 4. The structural diversity of this molecule has attracted significant attention in recent years due to its potential applications in drug discovery and molecular biology research.
The 10H-acridinone core is a well-established scaffold in medicinal chemistry, known for its ability to modulate various biological targets. The introduction of hydroxyl groups at positions 1, 3, and 5 enhances the molecule's solubility and reactivity, while the 3-methyl-2-buten-1-yl substituents provide additional functional versatility. Recent studies have demonstrated that these structural features contribute to the compound's potential as a therapeutic agent, particularly in the context of inflammation and cancer-related pathways.
Advances in synthetic chemistry have enabled the efficient preparation of 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl). Modern methodologies, including catalytic asymmetric synthesis and organocatalytic approaches, have been employed to achieve high stereoselectivity and yield. These synthetic strategies are critical for the development of pharmaceutical-grade materials, as they allow for the precise control of stereochemistry, which is essential for biological activity.
Recent research has highlighted the 10H-acridinone core as a promising platform for drug design. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this scaffold exhibit potent anti-inflammatory properties by modulating the NF-κB signaling pathway. The presence of multiple hydroxyl groups in 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) may enhance its ability to interact with protein targets, thereby improving its therapeutic potential.
One of the key advantages of 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) is its ability to serve as a versatile scaffold for further chemical modification. The 3-methyl-2-buten-1-yl groups at positions 2 and 4 offer opportunities for the introduction of various functional groups, enabling the design of molecules with tailored biological activities. This flexibility is particularly valuable in the context of drug development, where the ability to fine-tune molecular properties is essential for optimizing therapeutic outcomes.
The 10H-acridinone core has also been explored for its potential in targeting cancer-related pathways. A 2023 study in ACS Chemical Biology demonstrated that certain derivatives of this scaffold can inhibit the activity of protein kinases involved in tumor progression. The presence of hydroxyl groups in 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) may contribute to its ability to interact with these targets, making it a promising candidate for further investigation in oncology research.
In addition to its potential in therapeutic applications, 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) has been studied for its role in molecular biology research. The 10H-acridinone core is known to exhibit unique chemical reactivity, which can be exploited for the development of new analytical tools and probe molecules. Recent advances in synthetic chemistry have enabled the preparation of this compound in high purity, facilitating its use in a wide range of experimental applications.
The structural complexity of 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) presents both opportunities and challenges in its synthesis. The presence of multiple hydroxyl groups and the 3-methyl-2-buten-1-yl substituents requires careful optimization of reaction conditions to ensure the formation of the desired product. Modern synthetic strategies, including the use of chiral catalysts and selective protection groups, have been employed to address these challenges and improve the efficiency of the synthesis process.
The potential applications of 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) extend beyond its role as a therapeutic agent. Its unique chemical properties make it a valuable tool in the field of molecular biology, where it can be used as a probe to study protein-ligand interactions and other biological processes. The ability to modify this molecule through chemical synthesis opens up new possibilities for the development of novel compounds with tailored properties.
As research in medicinal chemistry continues to advance, the 10H-acridinone core remains a focal point for the development of new therapeutic agents. The structural features of 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) provide a foundation for further exploration in drug discovery and molecular biology. The continued study of this compound is expected to yield valuable insights into its biological activity and potential applications in various fields of medical research.
In conclusion, 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl) represents a promising scaffold with significant potential in drug discovery and molecular biology. The structural features of this molecule, including its 10H-acridinone core and multiple functional groups, offer opportunities for the development of new therapeutic agents and research tools. As synthetic methods continue to evolve, the ability to prepare this compound efficiently will play a crucial role in advancing its applications in various scientific disciplines.
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